1-(Phenylcarbamoyl)cyclopropanecarboxylic acid 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 145591-80-6
VCID: VC6849089
InChI: InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
SMILES: C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.213

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

CAS No.: 145591-80-6

Cat. No.: VC6849089

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid - 145591-80-6

Specification

CAS No. 145591-80-6
Molecular Formula C11H11NO3
Molecular Weight 205.213
IUPAC Name 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
Standard InChI Key KDXROTVXLGAFGW-UHFFFAOYSA-N
SMILES C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopropane ring—a three-membered carbon ring with high ring strain—substituted with a phenylcarbamoyl group (-NH-C(O)-C₆H₅) and a carboxylic acid (-COOH). This configuration imparts conformational rigidity, a trait often exploited in medicinal chemistry to enhance binding affinity to biological targets. The InChIKey KDXROTVXLGAFGW-UHFFFAOYSA-N uniquely identifies its stereochemical properties.

Physical and Chemical Characteristics

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight205.213 g/mol
Boiling Point480.3 ± 28.0 °C (Predicted)
Density1.439 ± 0.06 g/cm³ (Predicted)
SolubilityDMSO (Slight), Methanol (Slight)
pKa3.62 ± 0.20 (Predicted)
AppearanceWhite to Off-White Solid

The compound’s low solubility in aqueous media and moderate solubility in polar organic solvents like DMSO and methanol suggest hydrophobic interactions dominate its behavior . The predicted pKa of 3.62 indicates that the carboxylic acid group is partially ionized at physiological pH, potentially influencing its bioavailability .

Synthetic Routes and Methodological Considerations

Challenges in Cyclopropane Synthesis

The high ring strain of cyclopropane (≈27.5 kcal/mol) necessitates careful control of reaction conditions to prevent ring-opening side reactions. Steric hindrance from the phenyl group further complicates regioselective functionalization, often requiring catalytic systems to enhance yield.

Pharmaceutical and Biochemical Applications

Antiproliferative Activity of Analogues

Although direct evidence is lacking, structurally similar 1-phenylcyclopropane carboxamide derivatives exhibit potent inhibition of leukemia cell lines (e.g., K562 and HL-60) with IC₅₀ values in the micromolar range . Mechanistic studies suggest these compounds interfere with cell cycle progression by modulating kinase signaling pathways .

Biological Activity and Mechanistic Insights

Structural Advantages of Cyclopropane Moieties

The cyclopropane ring’s planar rigidity enhances molecular recognition by biological targets, such as enzymes and receptors, by reducing entropy penalties during binding. This property is exploited in drug design to improve pharmacokinetic profiles.

Comparative Analysis with Cabozantinib

Cabozantinib, a parent drug associated with this impurity, targets MET and VEGFR2 kinases to inhibit tumor angiogenesis . While 1-(phenylcarbamoyl)cyclopropanecarboxylic acid lacks direct therapeutic use, its structural resemblance to cabozantinib’s cyclopropane core underscores its relevance in structure-activity relationship (SAR) studies .

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